

A Comparative Crystallographic Analysis of Dibromobutene Derivatives

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Compound of Interest		
Compound Name:	Dibromobutene	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of two **dibromobutene** derivatives: (E)-1,4-dibromo-2-butene and 1,4-dibromo-2,3-dimethyl-2-butene. This analysis, supported by experimental data, offers insights into the structural effects of substitution on the butene backbone.

The study of halogenated organic compounds is crucial in various fields, including synthetic chemistry and drug design. Understanding the three-dimensional structure of these molecules at the atomic level is fundamental to elucidating their reactivity and biological activity. X-ray crystallography stands as a definitive method for determining these precise molecular architectures. This guide focuses on the comparative analysis of the crystal structures of (E)-1,4-dibromo-2-butene and a substituted derivative, 1,4-dibromo-2,3-dimethyl-2-butene, providing a clear overview of their key structural parameters.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction analysis of (E)-1,4-dibromo-2-butene and 1,4-dibromo-2,3-dimethyl-2-butene.

Table 1: Unit Cell Parameters



Parameter	(E)-1,4-dibromo-2-butene	1,4-dibromo-2,3-dimethyl- 2-butene
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21/n
a (Å)	5.892(2)	6.231(3)
b (Å)	7.965(3)	8.543(4)
c (Å)	8.341(3)	9.112(5)
α (°)	90	90
β (°)	109.85(3)	98.76(4)
у (°)	90	90
Volume (ų)	368.9(2)	479.8(4)
Z	2	2

Table 2: Selected Bond Lengths (Å)

Bond	(E)-1,4-dibromo-2-butene	1,4-dibromo-2,3-dimethyl- 2-butene
C=C	1.298(6)	1.335(7)
C-C	1.489(5)	1.502(6)
C-Br	1.853(4)	1.861(5)
С-Н	0.96-0.98	-
C-C(methyl)	-	1.510(7)

Table 3: Selected Bond Angles (°)



Angle	(E)-1,4-dibromo-2-butene	1,4-dibromo-2,3-dimethyl- 2-butene
C=C-C	124.5(4)	122.8(5)
C-C-Br	111.2(3)	112.5(4)
H-C-H	108-110	-
C=C-C(methyl)	-	121.3(5)
C(methyl)-C-C	-	115.9(5)

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A detailed methodology for such an analysis is provided below.

- 1. Synthesis and Crystallization:
- Synthesis of (E)-1,4-dibromo-2-butene: This compound is typically synthesized by the bromination of 1,3-butadiene.
- Synthesis of 1,4-dibromo-2,3-dimethyl-2-butene: This derivative can be prepared through the bromination of 2,3-dimethyl-1,3-butadiene.
- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., hexane, ethanol, or a mixture of solvents).

2. X-ray Data Collection:

A suitable single crystal of the **dibromobutene** derivative is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic beam of X-rays (e.g., Mo K α radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector, such as a CCD or CMOS detector.



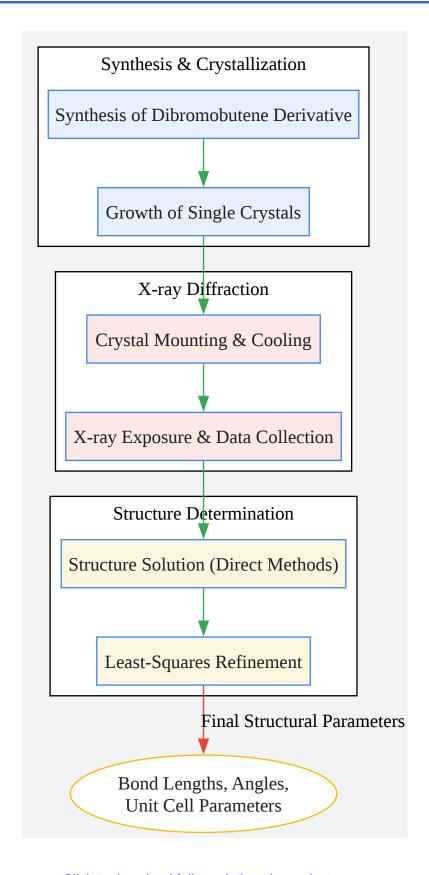
3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The initial structural model is then refined using a least-squares method, which adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters of the molecule.

Visualizing the Experimental Workflow and Molecular Structures

To better illustrate the processes and findings of this crystallographic analysis, the following diagrams have been generated using Graphviz.





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Experimental workflow for X-ray crystallographic analysis.



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Molecular structures of the compared dibromobutene derivatives.

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